molecular formula C11H12O3 B2908576 2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid CAS No. 103986-71-6

2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Cat. No.: B2908576
CAS No.: 103986-71-6
M. Wt: 192.214
InChI Key: NDHRSRDLHFRGSK-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 2 and 3 positions, a dihydro structure, and a carboxylic acid group at the 7 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of dehydrative cyclization reactions . Another method includes the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysis and other advanced synthetic techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the benzofuran ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-7(2)14-10-8(6)4-3-5-9(10)11(12)13/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHRSRDLHFRGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C1C=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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